3-Amino-5-methoxypyridin-4-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-5-methoxypyridin-4-ol dihydrochloride, also known as AMPPC, is an organic molecule with a molecular formula of C7H10Cl2N2O2. It is a white, crystalline solid with a melting point of 207 °C and a boiling point of 383 °C. It is soluble in water and alcohol, and has a pKa of 6.1. AMPPC is a versatile compound that is used in a variety of scientific research applications.
Scientific Research Applications
Structural Modifications in Drug Development
Research by Palmer et al. (2012) explored the structural modifications of a compound containing 3-methoxy-2-aminopyridine, aiming to reduce its mutagenic potential and drug-drug interactions in drug development. This study highlights the importance of modifying chemical structures, like those of 3-Amino-5-methoxypyridin-4-ol dihydrochloride, to enhance drug safety and efficacy (Palmer et al., 2012).
Antimalarial Drug Research
In the field of antimalarial drugs, Barlin and Tan (1984, 1985) investigated N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, derived from ethyl 3-aminopyridine-2-carboxylate. Their research assessed the antimalarial activity of these compounds, suggesting potential uses in treating malaria (Barlin & Tan, 1984) (Barlin & Tan, 1985).
Voltage-Gated Potassium Channel Blockers
Rodríguez-Rangel et al. (2019, 2020) conducted studies on 4-aminopyridine derivatives, including those with methoxy groups, as blockers of voltage-gated potassium channels. This research is significant for understanding potential therapeutic applications for neurological conditions like multiple sclerosis (Rodríguez-Rangel et al., 2019) (Rodríguez-Rangel et al., 2020).
Nucleoside Synthesis
Nesnow and Heidelberger (1975) explored the synthesis of pyridine nucleosides related to 5-fluorocytosine. They isolated compounds from derivatives of 4-amino-5-fluoro-2-methoxypyridine, contributing to the development of nucleoside analogs used in cancer and antiviral therapies (Nesnow & Heidelberger, 1975) (Nesnow & Heidelberger, 1975).
Corrosion Inhibition
Research by Bentiss et al. (2009) showed that compounds with methoxy groups, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, can act as effective corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings to prevent material degradation (Bentiss et al., 2009).
properties
IUPAC Name |
3-amino-5-methoxy-1H-pyridin-4-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.2ClH/c1-10-5-3-8-2-4(7)6(5)9;;/h2-3H,7H2,1H3,(H,8,9);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBYMINMIKBMNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC=C(C1=O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673831 |
Source
|
Record name | 3-Amino-5-methoxypyridin-4(1H)-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1105675-64-6 |
Source
|
Record name | 3-Amino-5-methoxypyridin-4(1H)-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.